D-(-)-Pseudoephedrine-d3
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Overview
Description
D-(-)-Pseudoephedrine-d3 is a deuterated form of D-(-)-pseudoephedrine, a stereoisomer of pseudoephedrine. This compound is commonly used in scientific research due to its unique properties, including its ability to act as a chiral auxiliary in asymmetric synthesis. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into reaction mechanisms and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-(-)-Pseudoephedrine-d3 typically involves the deuteration of D-(-)-pseudoephedrine. This process can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure to ensure selective deuteration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain high-purity deuterated compounds. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form deuterated alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups. Reagents like thionyl chloride or phosphorus tribromide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: Deuterated ketones or aldehydes.
Reduction: Deuterated alcohols.
Substitution: Deuterated alkyl halides.
Scientific Research Applications
D-(-)-Pseudoephedrine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Helps in studying metabolic pathways and enzyme mechanisms due to its deuterium labeling.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated drugs and other specialty chemicals.
Mechanism of Action
The mechanism of action of D-(-)-Pseudoephedrine-d3 involves its interaction with various molecular targets. The deuterium atoms can influence the rate of chemical reactions, providing insights into reaction mechanisms. In biological systems, the compound can be used to trace metabolic pathways and study enzyme kinetics.
Comparison with Similar Compounds
D-(-)-Pseudoephedrine: The non-deuterated form, commonly used as a nasal decongestant.
L-(-)-Ephedrine: Another stereoisomer with similar pharmacological properties.
D-(-)-Ephedrine: A stereoisomer with different pharmacological effects.
Uniqueness: D-(-)-Pseudoephedrine-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the study of reaction mechanisms and metabolic pathways with greater precision compared to non-deuterated analogs.
Properties
CAS No. |
204395-54-0 |
---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
168.254 |
IUPAC Name |
(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10+/m1/s1/i2D3 |
InChI Key |
KWGRBVOPPLSCSI-DWHXCNOZSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NC |
Synonyms |
(αR)-α-[(1R)-1-(Methyl-d3-amino)ethyl]benzenemethanol; [R-(R*,R*)]-α-[1-(Methyl-d3-amino)ethyl]benzenemethanol; |
Origin of Product |
United States |
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